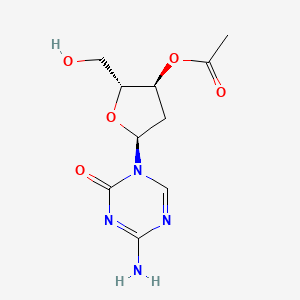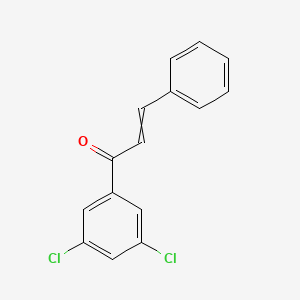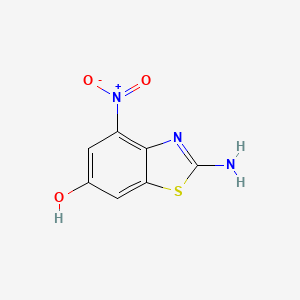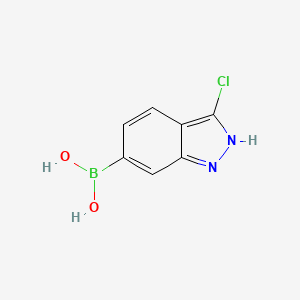![molecular formula C54H30O24 B11757275 5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11757275.png)
5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the central benzene core: This can be achieved through a series of Friedel-Crafts acylation reactions.
Attachment of carboxylic acid groups:
Purification: The final product is purified using recrystallization techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert carboxylic acids to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products
Oxidation: Higher carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its multiple functional groups.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The multiple carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: A simpler dicarboxylic acid with two carboxylic acid groups attached to a benzene ring.
Trimesic acid: Contains three carboxylic acid groups on a benzene ring.
Mellitic acid: A benzene ring with six carboxylic acid groups.
Uniqueness
5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its highly substituted benzene core with multiple carboxylic acid groups, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C54H30O24 |
|---|---|
Molecular Weight |
1062.8 g/mol |
IUPAC Name |
5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C54H30O24/c55-43(56)25-1-19(2-26(13-25)44(57)58)37-38(20-3-27(45(59)60)14-28(4-20)46(61)62)40(22-7-31(49(67)68)16-32(8-22)50(69)70)42(24-11-35(53(75)76)18-36(12-24)54(77)78)41(23-9-33(51(71)72)17-34(10-23)52(73)74)39(37)21-5-29(47(63)64)15-30(6-21)48(65)66/h1-18H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78) |
InChI Key |
QQXKROOCFHISOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C(=C(C(=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)


![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)

![4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11757234.png)



![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
![tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate](/img/structure/B11757258.png)
![methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate](/img/structure/B11757265.png)
